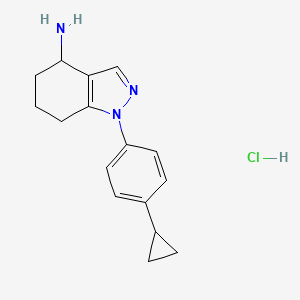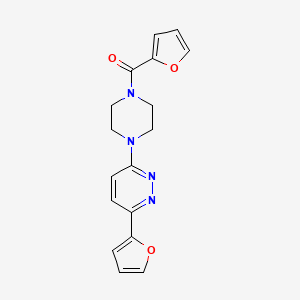
Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyridazine ring, and a piperazine ring, making it a unique structure with potential applications in various fields of science and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. One common method involves the reaction of furan-2-carbaldehyde with hydrazine to form the pyridazine ring. This intermediate is then reacted with piperazine and a suitable acylating agent to form the final compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines. Substitution reactions can introduce various functional groups into the piperazine ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial or anticancer agent.
Biology: It can be used in studies to understand the interactions between heterocyclic compounds and biological targets.
Industry: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mecanismo De Acción
The mechanism of action of Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The furan and pyridazine rings can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of furan, pyridazine, and piperazine rings, which provide a versatile platform for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
furan-2-yl-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(15-4-2-12-24-15)21-9-7-20(8-10-21)16-6-5-13(18-19-16)14-3-1-11-23-14/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMJTBCWLIKKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
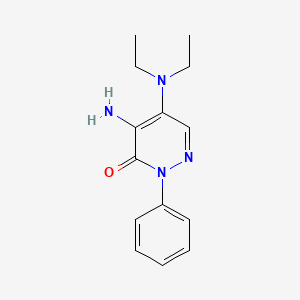
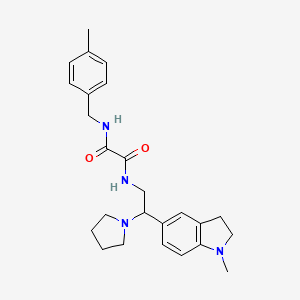
![4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2983881.png)
![2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983882.png)


![3-Amino-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraene-5-thiol](/img/structure/B2983892.png)
![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)


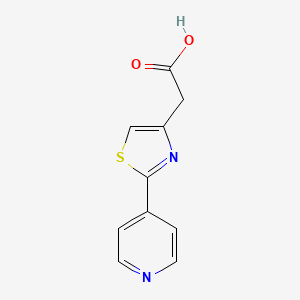
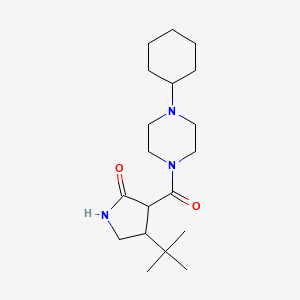
![6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2983899.png)
